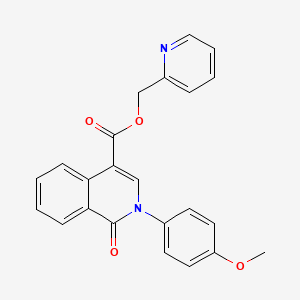![molecular formula C24H15ClF2N2O3 B2922181 N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866344-24-3](/img/structure/B2922181.png)
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a ketone group (C=O), and aromatic rings with halogen substitutions (chlorine and fluorine). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinoline structure, followed by various substitution reactions to introduce the fluorobenzoyl and chlorophenyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and functional groups. The electron-withdrawing nature of the halogens (fluorine and chlorine) could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide, ketone, and halogen-substituted aromatic groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (amide and ketone) and halogens could affect its solubility, melting point, boiling point, and other physical properties .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
A study on derivatives closely related to the specified compound revealed their synthesis and evaluation for antimicrobial and anticancer activities. These derivatives exhibited significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, some compounds showed promising anticancer activity, although less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further supported the anticancer potency of these compounds, suggesting their potential as leads for rational drug designing (Mehta et al., 2019).
Structural and Property Studies
Research into the structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has been conducted. These studies have provided insights into gel formation processes and the structural characterization of these compounds, highlighting their potential applications in material science and fluorescence emission studies (Karmakar et al., 2007).
Ligand-Protein Interactions and Photovoltaic Efficiency
Another study focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, closely related to the specified compound. These studies evaluated the ligand-protein interactions, photovoltaic efficiency modeling, and non-linear optical (NLO) activities. The findings suggest potential applications in dye-sensitized solar cells (DSSCs) and as inhibitors for Cyclooxygenase 1 (COX1), indicating a broad spectrum of applications ranging from renewable energy to pharmacological research (Mary et al., 2020).
Therapeutic Applications in Viral Infections
A novel derivative was evaluated for its therapeutic efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This highlights the compound's potential in therapeutic applications against viral infections, showcasing a promising avenue for future antiviral drug development (Ghosh et al., 2008).
Mécanisme D'action
Orientations Futures
The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or chemical synthesis .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N2O3/c25-15-3-8-18(9-4-15)28-22(30)13-29-12-20(23(31)14-1-5-16(26)6-2-14)24(32)19-11-17(27)7-10-21(19)29/h1-12H,13H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYXITFTIDDXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
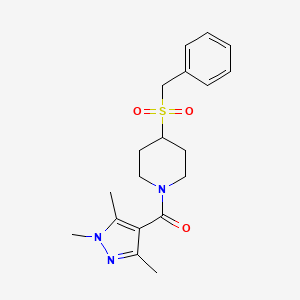
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)
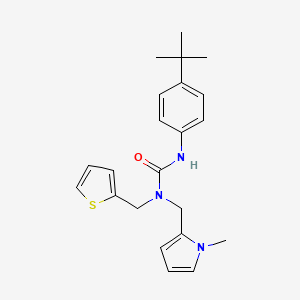
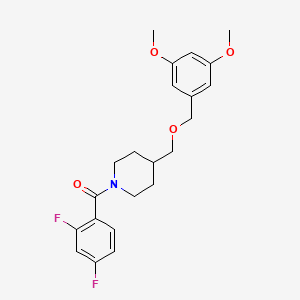
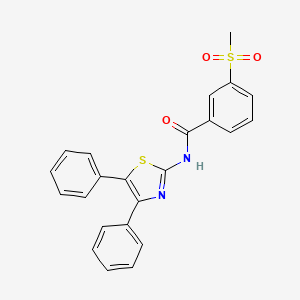
![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one](/img/no-structure.png)
![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)
![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)
![4-{2-[3-(Trifluoromethoxy)phenyl]acetyl}thiomorpholine-3-carbonitrile](/img/structure/B2922114.png)
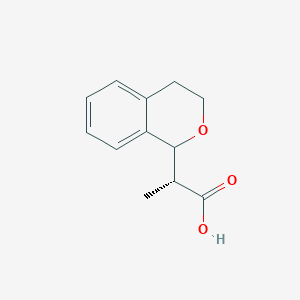
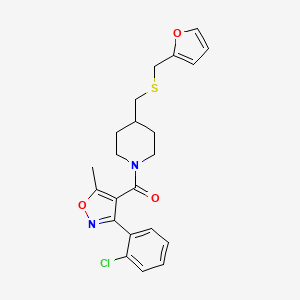
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)
